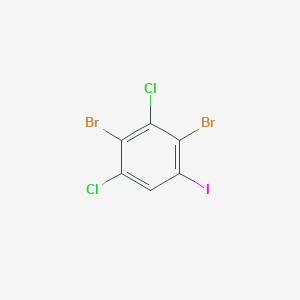
2,4-Dibromo-3,5-dichloroiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-3,5-dichloroiodobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine atoms on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,5-dichloroiodobenzene typically involves halogenation reactions starting from benzene or its derivatives. One common method is the sequential halogenation of benzene, where the benzene ring is first chlorinated, followed by bromination and iodination under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific halogenating agents.
化学反応の分析
Types of Reactions: 2,4-Dibromo-3,5-dichloroiodobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Typical reagents include nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: 2,4-Dibromo-3,5-dichlorobenzoic acid.
Reduction: 2,4-Dibromo-3,5-dichloroaniline.
Substitution: 2,4-Dibromo-3,5-dichloronitrobenzene.
科学的研究の応用
2,4-Dibromo-3,5-dichloroiodobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the effects of halogenated compounds on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,4-Dibromo-3,5-dichloroiodobenzene exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved are determined by the specific biological system under study.
類似化合物との比較
2,4-Dibromo-3,5-dichloroiodobenzene is unique due to its combination of halogens on the benzene ring. Similar compounds include:
2,4-Dibromochlorobenzene: Lacks iodine atoms.
3,5-Dichloroiodobenzene: Lacks bromine atoms.
2,4-Dibromo-3,5-dichlorobenzene: Lacks iodine atoms.
特性
分子式 |
C6HBr2Cl2I |
|---|---|
分子量 |
430.69 g/mol |
IUPAC名 |
2,4-dibromo-1,3-dichloro-5-iodobenzene |
InChI |
InChI=1S/C6HBr2Cl2I/c7-4-2(9)1-3(11)5(8)6(4)10/h1H |
InChIキー |
PECOMSYKWWEAJP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1I)Br)Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


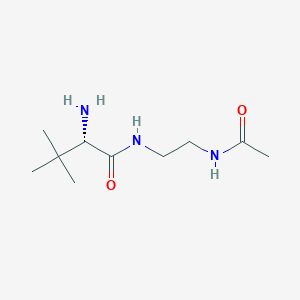
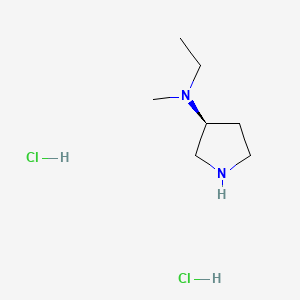
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B15362236.png)
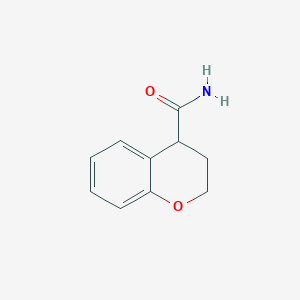
![4-(1-Tetrahydropyran-4-ylpyrrolo[2,3-c]pyridin-3-yl)pyridin-2-amine](/img/structure/B15362246.png)
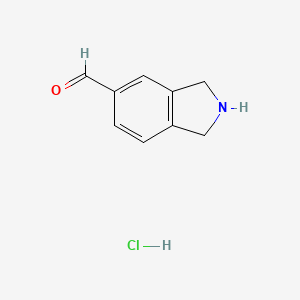

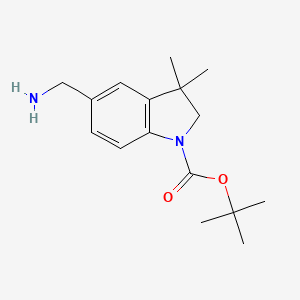
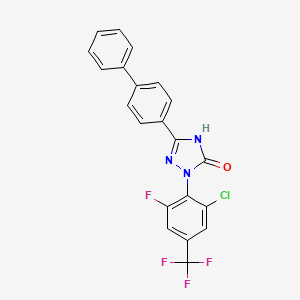
![3-(5-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B15362270.png)
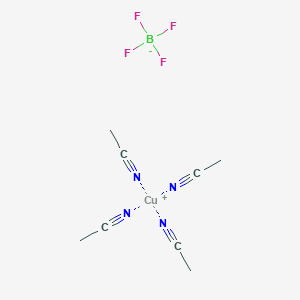
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-thioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B15362275.png)

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B15362286.png)
